Borussertib -

Borussertib

Catalog Number: EVT-263621
CAS Number:
Molecular Formula: C36H32N6O3
Molecular Weight: 596.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Borussertib is a novel therapeutic agent that has emerged as a promising candidate in the treatment of various cancers. It is a covalent-allosteric inhibitor that targets the AKT1 protein, a key component of the PI3K/AKT signaling pathway, which is frequently altered in cancer. The significance of this pathway in cancer physiology and pathology underscores the potential impact of borussertib in oncology1.

Applications in Various Fields

Cancer Treatment

Borussertib has shown strong antiproliferative activity in cancer cell lines, particularly those with genetic alterations in the PTEN, PI3K, and RAS signaling pathways. Its efficacy has been demonstrated in preclinical models, including patient-derived xenograft models of mutant KRAS pancreatic and colon cancer. When used in combination with the MEK inhibitor trametinib, borussertib displayed enhanced antitumor activity, suggesting a synergistic effect that could be leveraged in therapeutic regimens1.

Case Studies and Preclinical Efficacy

In the context of preclinical studies, borussertib's effectiveness was evaluated in combination therapies. For instance, in KRAS-mutant pancreatic and colorectal cancer models, the combination of borussertib and trametinib resulted in significant tumor growth inhibition. These findings provide a rationale for further pharmacokinetic and pharmacodynamic optimization, with the potential to inform future clinical trials and therapeutic strategies1.

Overview

Borussertib is a novel compound classified as a covalent-allosteric inhibitor specifically targeting the protein kinase Akt (also known as Protein Kinase B). It is designed to enhance selectivity and potency in inhibiting various Akt isoforms, which are implicated in numerous cancers and other diseases. The compound features a unique 1,6-naphthyridinone scaffold that allows for the formation of a covalent bond with cysteine residues in the active site of Akt, thus increasing the drug's residence time on its target and improving therapeutic efficacy .

Source and Classification

Borussertib was developed through a combination of structure-based design and synthetic chemistry. It belongs to the class of allosteric inhibitors that modulate enzyme activity by binding to sites other than the active site, leading to conformational changes that affect substrate binding and catalysis. This compound is particularly relevant in cancer research due to its ability to selectively inhibit different isoforms of Akt, which play critical roles in cell survival and proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of borussertib involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of a 1,6-naphthyridinone core scaffold.
  2. Divergent Synthesis Route: This method allows for late-stage functionalization, enabling the introduction of diverse chemical groups that can enhance selectivity towards specific Akt isoforms.
  3. Key Reactions:
    • The initial steps include Boc protection, alkylation reactions, and Pd-catalyzed reductions.
    • The final product is obtained through selective deprotection and coupling reactions involving acrylamide derivatives .

The synthetic route emphasizes efficiency and the ability to generate analogs with varying properties for further biological evaluation.

Molecular Structure Analysis

Structure and Data

Borussertib's molecular structure is characterized by its 1,6-naphthyridinone framework, which includes an acrylamide moiety that facilitates covalent bonding to cysteine residues in Akt. Key structural features include:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Crystallography: X-ray crystallography has been employed to elucidate the binding interactions between borussertib and Akt, confirming its allosteric binding mode .

The structural insights gained from these analyses are crucial for understanding how borussertib interacts with its target at a molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

Borussertib undergoes several chemical reactions during its synthesis:

  1. Michael Addition: The acrylamide moiety reacts with cysteine residues in Akt via Michael addition, forming a stable covalent bond.
  2. Deprotection Steps: Various protecting groups are employed during synthesis which must be removed selectively to yield the active compound.
  3. Coupling Reactions: Final assembly involves coupling reactions that integrate different fragments into the final structure .

These reactions are critical for achieving the desired potency and selectivity against specific Akt isoforms.

Mechanism of Action

Process and Data

Borussertib functions as a covalent-allosteric inhibitor by binding to an allosteric site on Akt, leading to conformational changes that inhibit its kinase activity. The mechanism involves:

  • Covalent Bond Formation: The interaction with cysteine residues results in permanent modification of the enzyme, effectively blocking its active site.
  • Selectivity for Isoforms: By selectively targeting different isoforms of Akt, borussertib can modulate cellular signaling pathways more precisely than traditional inhibitors .

This mechanism enhances its potential as a therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Borussertib exhibits several notable physical and chemical properties:

  • Solubility: It has demonstrated good solubility in organic solvents, which is beneficial for formulation development.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo applications.
  • pKa Values: The pKa values indicate its behavior in different pH environments, which is important for understanding its pharmacokinetics .

These properties are essential for assessing the compound's viability as a therapeutic agent.

Applications

Scientific Uses

Borussertib has significant applications in cancer research:

Introduction to Borussertib

Role of Akt in Oncogenic Signaling Pathways

Akt (protein kinase B) is a central node in the PI3K/AKT/mTOR signaling cascade, governing critical cellular processes including proliferation, metabolism, survival, and apoptosis. This serine/threonine kinase exists in three isoforms (AKT1, AKT2, AKT3) with distinct tissue distributions and non-redundant functions:

  • AKT1: Ubiquitously expressed; primary regulator of growth and survival; frequently amplified in cancers [5].
  • AKT2: Predominant in insulin-sensitive tissues; drives metabolic reprogramming in tumors [5].
  • AKT3: Enriched in brain/testes; implicated in melanoma and glioblastoma [5].

Oncogenic Akt hyperactivation occurs through multiple mechanisms:

  • PI3K mutations (e.g., PIK3CA in 15–30% of solid tumors)
  • PTEN loss (inactivating phosphatase, frequency: 20–40% in prostate/endometrial cancers)
  • Akt amplification/mutations (e.g., AKT1-E17K in breast/ovarian cancers) [5] [6].

Table 1: AKT Isoforms and Oncogenic Alterations

IsoformChromosomal LocusPrimary FunctionsCancer Associations
AKT114q32Cell survival, growthBreast, ovarian, lung
AKT219q13Glucose metabolismPancreatic, ovarian
AKT31q44Brain developmentMelanoma, glioblastoma

Akt activation is PH domain-dependent: Growth factors trigger PI3K-mediated PIP3 generation, recruiting Akt to the membrane where phosphorylation at Thr308 (PDK1-mediated) and Ser473 (mTORC2-mediated) induces conformational activation. This releases the PH domain’s autoinhibitory interaction with the kinase domain, enabling substrate phosphorylation (e.g., GSK-3β, TSC2, FOXO) [5] [8].

Rationale for Targeting Akt in Cancer Therapeutics

The PI3K/AKT pathway is dysregulated in >50% of solid tumors, correlating with poor prognosis and therapy resistance. Despite this, clinical development of Akt inhibitors has faced challenges:

  • ATP-competitive inhibitors (e.g., ipatasertib, capivasertib): Exhibit limited isoform selectivity due to conserved ATP-binding pockets, leading to off-target effects (e.g., hyperglycemia, rash) [6] [8].
  • Feedback reactivation: ATP-competitive agents induce paradoxical phosphorylation of Akt and upstream receptors [6].
  • Redundant pathway nodes: Crosstalk with RAS/MAPK pathways enables compensatory signaling [2] [6].

Allosteric inhibition offers a solution by exploiting Akt’s unique regulatory mechanism. By binding the interface between the PH and kinase domains, allosteric inhibitors lock Akt in an inactive conformation, preventing membrane translocation and activation. This confers:

  • Enhanced selectivity: Targets Akt-specific conformational states absent in other kinases.
  • Reduced feedback activation: Avoids hyperphosphorylation seen with ATP-competitive inhibitors [6] [8].

Table 2: Limitations of Akt Inhibitor Classes

Inhibitor ClassRepresentative AgentsSelectivity ChallengesResistance Mechanisms
ATP-competitiveIpatasertib, CapivasertibLow (AGC kinase family conservation)Feedback phosphorylation
Allosteric (reversible)MK-2206Moderate (PH domain-dependent)Compensatory RAS/MAPK signaling
Covalent-allostericBorussertibHigh (cysteine-dependent)Metabolic clearance issues

Borussertib as a Covalent-Allosteric Akt Inhibitor: Historical Development

Borussertib (CAS 1800070-77-2) is a first-in-class covalent-allosteric Akt inhibitor (CAI) designed to overcome limitations of prior inhibitors. Its development stemmed from structural insights into Akt’s autoinhibited conformation:

  • Core scaffold: 1,6-Naphthyridinone backbone enabling PH-kinase domain interface binding [8].
  • Covalent warhead: Acrylamide group targeting Cys296 in Akt1 (non-catalytic residue) via Michael addition, irreversibly stabilizing the inactive state [1] [8].
  • Allosteric binding: Occupies a pocket 10 Å from the ATP site, formed by PH domain displacement (Trp80) and kinase domain residues (Leu210, Tyr272, Ile290) [8].

Key milestones in development:

  • Structural elucidation (2019): Co-crystallography revealed borussertib covalently bound to full-length Akt1 (PDB: 6HHF), validating the binding mode [8] [10].
  • Biochemical potency: IC50 = 0.8 nM (Akt1 WT), Ki = 2.2 nM; >100-fold selectivity over AGC kinases [1] [3].
  • Cellular activity: Nanomolar-range efficacy in PTEN/PI3K-mutated lines (EC50 = 5–373 nM in breast cancer) [1] [10].

Table 3: Borussertib’s Cellular Antiproliferative Activity

Cell LineTumor TypeGenetic AlterationEC50 (nM)
ZR-75-1BreastPI3K pathway5 ± 1
T47DBreastPI3KCA mutation48 ± 15
MCF-7BreastPTEN loss277 ± 90
AN3CAEndometrialPTEN/PI3K alteration191 ± 90
KU-19-19BladderRAS mutation7770 ± 641

Borussertib’s covalent mechanism maximizes target residence time, translating to prolonged pathway suppression. Preclinical optimization addressed pharmacokinetic limitations:

  • Oral bioavailability: <5% in mice due to rapid metabolism.
  • Intraperitoneal efficacy: 39.6% bioavailability (Cmax = 683 ng/mL at 20 mg/kg), enabling in vivo studies [1] [2].

Combination with trametinib (MEK inhibitor) demonstrated synergistic antitumor activity in KRAS-mutant pancreatic/colorectal patient-derived xenografts, overcoming compensatory RAS/MAPK signaling [2] [10]. This provided the rationale for borussertib as a cornerstone of vertical pathway inhibition strategies.

Table 4: Structural Features Enabling Borussertib’s Mechanism

Structural ElementRole in Inhibitor FunctionKey Interactions
1,6-Naphthyridinone corePH-kinase domain interface bindingπ-π stacking with Trp80 (PH domain)
3,4-Diphenyl substituentsKinase domain engagementHydrophobic packing with Leu264, Ile290
Acrylamide warheadCovalent bond formationIrreversible binding to Cys296 (kinase domain)
Piperidine-benzyl linkerSolvent exposure and pharmacokinetic modulationMinimal target interactions; impacts solubility

Properties

Product Name

Borussertib

IUPAC Name

N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide

Molecular Formula

C36H32N6O3

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45)

InChI Key

HXBRBOYWXDLHDC-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7

Solubility

Soluble in DMSO

Synonyms

Borussertib;

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.